

Application Notes and Protocols: Diphenyliodonium Chloride in Visible-Light Photoredox Catalysis

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Compound of Interest

Compound Name: *Diphenyliodonium chloride*

Cat. No.: *B074024*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **diphenyliodonium chloride** and its congeners as powerful arylating agents in visible-light photoredox catalysis. This technology offers a mild, efficient, and broadly applicable method for the formation of carbon-carbon and carbon-heteroatom bonds, with significant implications for synthetic chemistry and drug discovery, including late-stage functionalization of complex molecules.

Introduction

Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, enabling the generation of reactive radical intermediates under exceptionally mild conditions.^[1] Diphenyliodonium salts, such as **diphenyliodonium chloride**, are stable, easy-to-handle crystalline solids that serve as excellent precursors to aryl radicals upon single-electron reduction by an excited-state photocatalyst.^{[1][2]} This process avoids the harsh conditions or toxic reagents often associated with traditional methods for generating aryl radicals. The applications of this methodology are extensive, ranging from fundamental reaction development to the synthesis of pharmaceutically important compounds.^{[3][4]}

Key Applications and Quantitative Data

Diphenyliodonium salts are versatile reagents in a variety of photoredox-catalyzed transformations, including sulfonylation, C-H arylation, and the arylation of isonitriles. The following tables summarize quantitative data from representative examples found in the literature.

Three-Component Sulfonylation of Silyl Enol Ethers

This reaction provides a green and sustainable approach to the synthesis of β -keto sulfones, which are valuable frameworks in medicinal chemistry.[4] The reaction proceeds via the generation of an aryl radical from the diaryliodonium salt, which is then trapped by sulfur dioxide.[2]

Table 1: Optimization of Three-Component Sulfonylation[4]

Entry	Photocatalyst (PC)	Solvent	Yield (%)
1	None	1,4-Dioxane	47
2	[Ir{dFCF3ppy}2(bpy)]PF6	1,4-Dioxane	84
3	[Ru(bpy)3]Cl2·6H2O	1,4-Dioxane	Trace
4	Eosin Y	1,4-Dioxane	56
5	4CzIPN	1,4-Dioxane	85
6	4CzIPN	THF	34
7	4CzIPN	MeCN	45
8	4CzIPN	1,4-Dioxane (under air)	60
9	4CzIPN	1,4-Dioxane (no light)	0

Reaction conditions: Silyl enol ether (2.0 equiv.), diphenyliodonium triflate (0.1 mmol, 1.0 equiv.), DABSO (SO₂ surrogate, 2.0 equiv.), photocatalyst (2 mol%), in solvent (1.0 mL) at room temperature for 12 h, irradiated with a 25 W blue LED under N₂.

Table 2: Substrate Scope for Three-Component Sulfonylation with Diphenyliodonium Triflate[4]

Silyl Enol Ether	Product	Yield (%)
Trimethyl((1-phenylvinyl)oxy)silane	1-phenyl-2-(phenylsulfonyl)ethan-1-one	85
Trimethyl((1-(p-tolyl)vinyl)oxy)silane	1-(p-tolyl)-2-(phenylsulfonyl)ethan-1-one	78
((1-(4-methoxyphenyl)vinyl)oxy)trimethylsilane	1-(4-methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one	75
((1-(4-chlorophenyl)vinyl)oxy)trimethylsilane	1-(4-chlorophenyl)-2-(phenylsulfonyl)ethan-1-one	82

Direct C-H Arylation of Quinoxalin-2(1H)-ones

This method provides efficient access to 3-arylquinoxalin-2(1H)-ones, which are important scaffolds in pharmaceutical compounds.[3] The reaction demonstrates broad functional group tolerance and is scalable.[3]

Table 3: Substrate Scope for C-H Arylation with Various Diaryliodonium Triflates[3][5]

Quinoxalin-2(1H)-one	Diaryliodonium Triflate	Product	Yield (%)
1-Methylquinoxalin-2(1H)-one	Diphenyliodonium triflate	1-Methyl-3-phenylquinoxalin-2(1H)-one	92
1-Methylquinoxalin-2(1H)-one	Bis(4-fluorophenyl)iodonium triflate	3-(4-Fluorophenyl)-1-methylquinoxalin-2(1H)-one	85
1-Methylquinoxalin-2(1H)-one	Bis(4-methoxyphenyl)iodonium triflate	3-(4-Methoxyphenyl)-1-methylquinoxalin-2(1H)-one	88
1-Allylquinoxalin-2(1H)-one	Diphenyliodonium triflate	1-Allyl-3-phenylquinoxalin-2(1H)-one	78

Arylation of Isonitriles

This protocol allows for the synthesis of a wide range of benzamides from readily available isonitriles and diaryliodonium salts under mild conditions.[\[6\]](#)[\[7\]](#)

Table 4: Arylation of Isonitriles with Various Diaryliodonium Salts[\[6\]](#)

Isonitrile	Diaryliodonium Triflate	Product	Yield (%)
1-Isocyano-4-methylbenzene	Diphenyliodonium triflate	N-(p-tolyl)benzamide	36
1-Isocyano-4-methylbenzene	Bis(4-bromophenyl)iodonium triflate	4-Bromo-N-(p-tolyl)benzamide	67
1-Isocyano-2,4,6-trimethylbenzene	Bis(4-bromophenyl)iodonium triflate	4-Bromo-N-(mesityl)benzamide	61
tert-Butyl isocyanide	Bis(4-bromophenyl)iodonium triflate	4-Bromo-N-(tert-butyl)benzamide	55

Experimental Protocols

The following are generalized protocols based on literature procedures. Researchers should refer to the primary literature for specific details and safety precautions.

Protocol 1: General Procedure for Three-Component Sulfonylation

Materials:

- Silyl enol ether
- **Diphenyliodonium chloride** (or triflate)
- 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO)
- Photocatalyst (e.g., 4CzIPN)
- Anhydrous 1,4-dioxane
- Schlenk tube or other reaction vessel suitable for inert atmosphere

- Visible light source (e.g., 25 W blue LED)
- Stir plate

Procedure:

- To a Schlenk tube equipped with a magnetic stir bar, add the silyl enol ether (0.2 mmol, 2.0 equiv.), **diphenyliodonium chloride** (0.1 mmol, 1.0 equiv.), DABSO (0.2 mmol, 2.0 equiv.), and the photocatalyst (0.002 mmol, 2 mol%).
- Evacuate and backfill the tube with nitrogen gas three times.
- Add anhydrous 1,4-dioxane (1.0 mL) via syringe.
- Place the reaction tube approximately 5-10 cm from the blue LED lamp and begin stirring.
- Irradiate the reaction mixture at room temperature for 12 hours.
- Upon completion, the reaction mixture can be concentrated and purified by flash column chromatography on silica gel to afford the desired β -keto sulfone.

Protocol 2: General Procedure for C-H Arylation of Quinoxalin-2(1H)-ones

Materials:

- Quinoxalin-2(1H)-one derivative
- **Diphenyliodonium chloride** (or triflate)
- Photocatalyst (e.g., Ru(bpy)₃Cl₂·6H₂O)
- Anhydrous acetonitrile (MeCN)
- Reaction vial
- Visible light source (e.g., blue LED, 467 nm)

- Stir plate

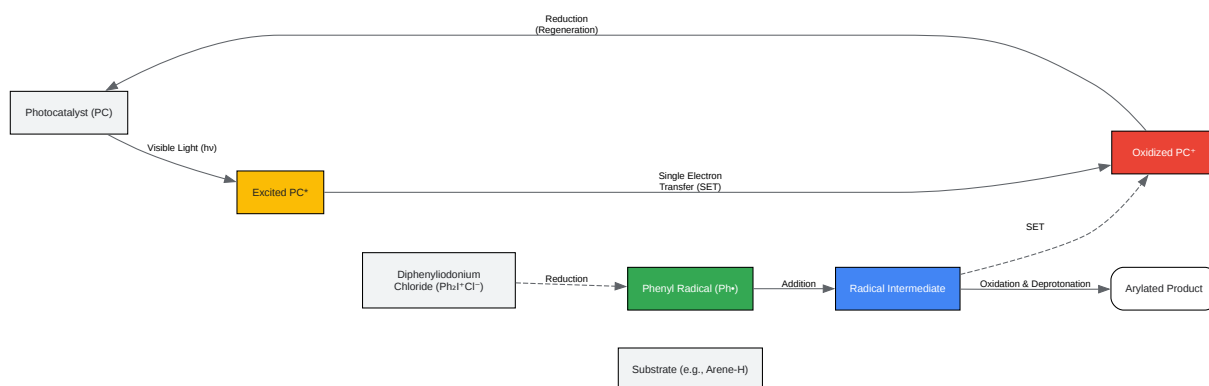
Procedure:

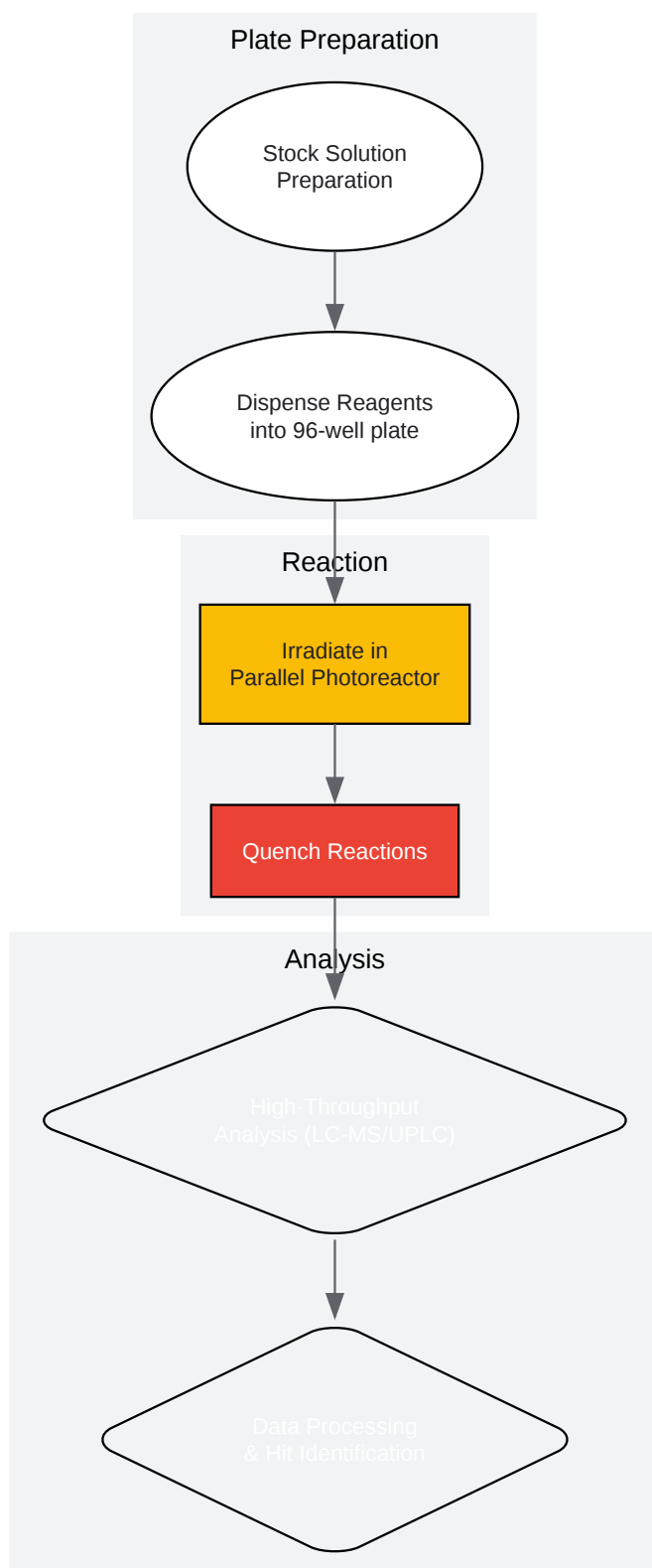
- In a reaction vial, combine the quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.), **diphenyliodonium chloride** (0.3 mmol, 1.5 equiv.), and Ru(bpy)₃Cl₂·6H₂O (0.01 mmol, 5 mol%).
- Add a magnetic stir bar and seal the vial.
- Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
- Add anhydrous acetonitrile (2.0 mL) via syringe.
- Place the vial in a photoreactor equipped with a cooling fan and a blue LED strip.
- Irradiate the mixture with stirring at room temperature for the specified time (typically 12-24 hours).
- After the reaction is complete, remove the solvent under reduced pressure.
- Purify the residue by flash chromatography on silica gel to yield the 3-arylquinoxalin-2(1H)-one.^[3]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanistic pathways and a conceptual workflow for high-throughput screening of these reactions.





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